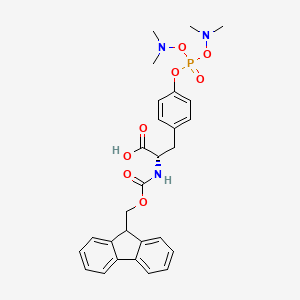
Fmoc-tyr(PO(nme2)2)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-tyr(PO(nme2)2)-OH: is a modified amino acid derivative used extensively in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid tyrosine, which is further modified with a dimethylphosphoryl group. This modification enhances the compound’s utility in various biochemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-tyr(PO(nme2)2)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the Fmoc-protected tyrosine to a solid resin. The dimethylphosphoryl group is then introduced through a series of reactions involving specific reagents and conditions. Common reagents include ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma) and carbodiimides, which facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of greener solvents and optimized reaction conditions is becoming increasingly common to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-tyr(PO(nme2)2)-OH undergoes various chemical reactions, including:
Oxidation: The phenolic group of tyrosine can be oxidized to form quinones.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The Fmoc group can be removed under basic conditions, allowing further functionalization of the amino acid.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodate.
Reduction: Reagents such as sodium borohydride.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dephosphorylated tyrosine.
Substitution: Deprotected tyrosine ready for further modifications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-tyr(PO(nme2)2)-OH is used in the synthesis of complex peptides and proteins. Its unique properties facilitate the formation of stable peptide bonds and enhance the overall yield of peptide synthesis .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its phosphoryl group can mimic natural phosphorylation, making it valuable in signal transduction studies .
Medicine: this compound is employed in the development of peptide-based drugs. Its stability and reactivity make it suitable for creating therapeutic peptides with enhanced efficacy and stability .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in drug delivery, tissue engineering, and diagnostics .
Wirkmechanismus
The mechanism of action of Fmoc-tyr(PO(nme2)2)-OH involves its ability to participate in peptide bond formation and mimic natural phosphorylation events. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The dimethylphosphoryl group can interact with various molecular targets, influencing signaling pathways and enzymatic activities .
Vergleich Mit ähnlichen Verbindungen
Fmoc-tyrosine: Lacks the phosphoryl modification, making it less versatile in certain applications.
Fmoc-serine: Another Fmoc-protected amino acid used in peptide synthesis but with different reactivity and applications.
Fmoc-threonine: Similar to Fmoc-serine but with an additional methyl group, affecting its steric properties
Uniqueness: Fmoc-tyr(PO(nme2)2)-OH stands out due to its phosphoryl modification, which enhances its utility in mimicking natural phosphorylation events. This makes it particularly valuable in studies related to signal transduction and enzyme mechanisms .
Eigenschaften
Molekularformel |
C28H32N3O8P |
|---|---|
Molekulargewicht |
569.5 g/mol |
IUPAC-Name |
(2S)-3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C28H32N3O8P/c1-30(2)38-40(35,39-31(3)4)37-20-15-13-19(14-16-20)17-26(27(32)33)29-28(34)36-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,29,34)(H,32,33)/t26-/m0/s1 |
InChI-Schlüssel |
RNIUNVOMPOGZKD-SANMLTNESA-N |
Isomerische SMILES |
CN(C)OP(=O)(OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)ON(C)C |
Kanonische SMILES |
CN(C)OP(=O)(OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)ON(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


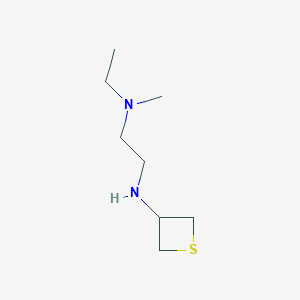


![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13027951.png)
![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13027952.png)
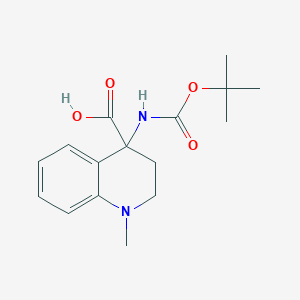
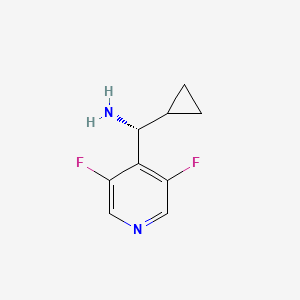
![5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13027971.png)
![2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B13027974.png)
![7-(Methylthio)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13027983.png)
![3-(4-Chloro-phenyl)-1,6-dimethyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B13027986.png)
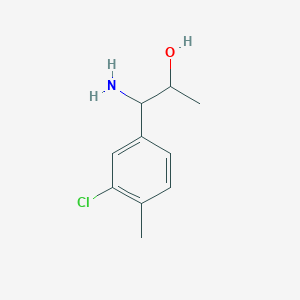

![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13028000.png)
